Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate
Description
Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core with a fluorine substituent at position 4 and an ethyl ester group at position 2. This structure combines the electron-withdrawing nature of fluorine with the aromatic thiophene and pyridine moieties, making it a valuable synthon in medicinal chemistry and materials science. The fluorine substituent likely enhances metabolic stability and bioavailability, traits critical for pharmaceutical applications .
Structure
3D Structure
Properties
Molecular Formula |
C10H8FNO2S |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8FNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 |
InChI Key |
XIOHZCBYDRLJST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=NC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, followed by fluorination and esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 4-position participates in nucleophilic aromatic substitution due to the electron-deficient nature of the thieno-pyridine ring. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Amine substitution | CsF/DMSO, reflux | 4-Amino derivatives |
| Thiol substitution | NaSH, polar aprotic solvent | 4-Sulfhydryl analogs |
| Methoxy substitution | MeONa, DMF, 80°C | 4-Methoxy-thieno-pyridine derivatives |
The fluorine’s −I effect activates the adjacent carbon for nucleophilic attack, with selectivity governed by ring electronics. Computational studies suggest transition states favor para-substitution relative to the ester group .
Ester Hydrolysis and Functionalization
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions, enabling further derivatization:
Hydrolysis Pathways
-
Basic hydrolysis : NaOH (aq.), reflux → Carboxylic acid intermediate .
-
Acidic hydrolysis : HCl (conc.), ethanol → Direct protonation of the ester.
Downstream Reactions
Notably, carboxamide derivatives (e.g., 3-aminothieno[2,3-b]pyridine-2-carboxamides) have shown antitubercular activity (IC₉₀ = 0.94–41 μM) .
Cycloaddition and Ring-Opening Reactions
The thieno-pyridine scaffold participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening reactions occur under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), yielding dicarboxylic acids.
Electrophilic Aromatic Substitution (EAS)
Despite fluorine’s deactivating effect, electrophilic substitution is feasible at the electron-rich thiophene moiety:
| Reaction | Conditions | Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 of thiophene |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | C3 of pyridine |
Regioselectivity is guided by the electron-donating ester group and the fused ring’s conjugation .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable C–C bond formation:
| Reaction Type | Catalytic System | Substituents Introduced |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Aryl/heteroaryl groups |
| Buchwald-Hartwig amination | Pd₂(dba)₃/XPhos, Cs₂CO₃ | N-containing functionalities |
For example, coupling at the pyridine C2 position has been achieved with 2-heterocyclic zinc reagents .
Reductive Functionalization
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s planarity and biological activity . Selective reduction of the thiophene ring remains challenging due to steric hindrance.
Stability and Reactivity Trends
-
pH Sensitivity : The ester group hydrolyzes rapidly under alkaline conditions (t₁/₂ = 2.3 h at pH 9).
-
Thermal Stability : Decomposition occurs above 220°C, with fluorine loss detected via TGA-MS.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states .
Scientific Research Applications
Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate has shown potential in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate and Ethyl 2-picolinate. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate with structurally related compounds, highlighting key differences in substituents, heterocyclic cores, physical properties, and applications:
Key Observations:
Core Structure Differences: Thieno[2,3-c]pyridine derivatives (e.g., target compound) exhibit sulfur in the thiophene ring, enhancing electron-deficient character compared to pyrrolo[2,3-c]pyridines (nitrogen-containing) . Tetrahydrothieno derivatives (e.g., ) feature saturated rings, reducing aromaticity but improving solubility and bioavailability .
Substituent Effects: Fluorine at position 4 (target compound) likely improves metabolic stability and lipophilicity compared to bromine (e.g., ) or cyano groups () . Amino/aryl groups (e.g., ) enable cross-coupling reactions for diversification, whereas ester groups (e.g., ) facilitate hydrolysis to carboxylic acids for further derivatization .
Biological Activity: Fluorinated and perfluorinated derivatives (e.g., ) show potent anti-TB activity, suggesting that the target compound’s fluorine substituent may confer similar advantages . Pyrrolo-pyridines () are more common in kinase inhibitors, while thieno-pyridines are explored for antimicrobial and CNS applications .
Synthetic Routes: Halogenation (Br, Cl) and coupling reactions (e.g., Pd-catalyzed amination in ) are standard for functionalizing the thieno-pyridine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
